

# Developing a standard curve for absolute CML quantification

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## Compound of Interest

Compound Name: CML-d4

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## Application Note & Protocol

Topic: Developing a Standard Curve for Absolute Quantification of BCR-ABL1 in Chronic Myeloid Leukemia

Audience: Researchers, scientists, and drug development professionals.

## Introduction

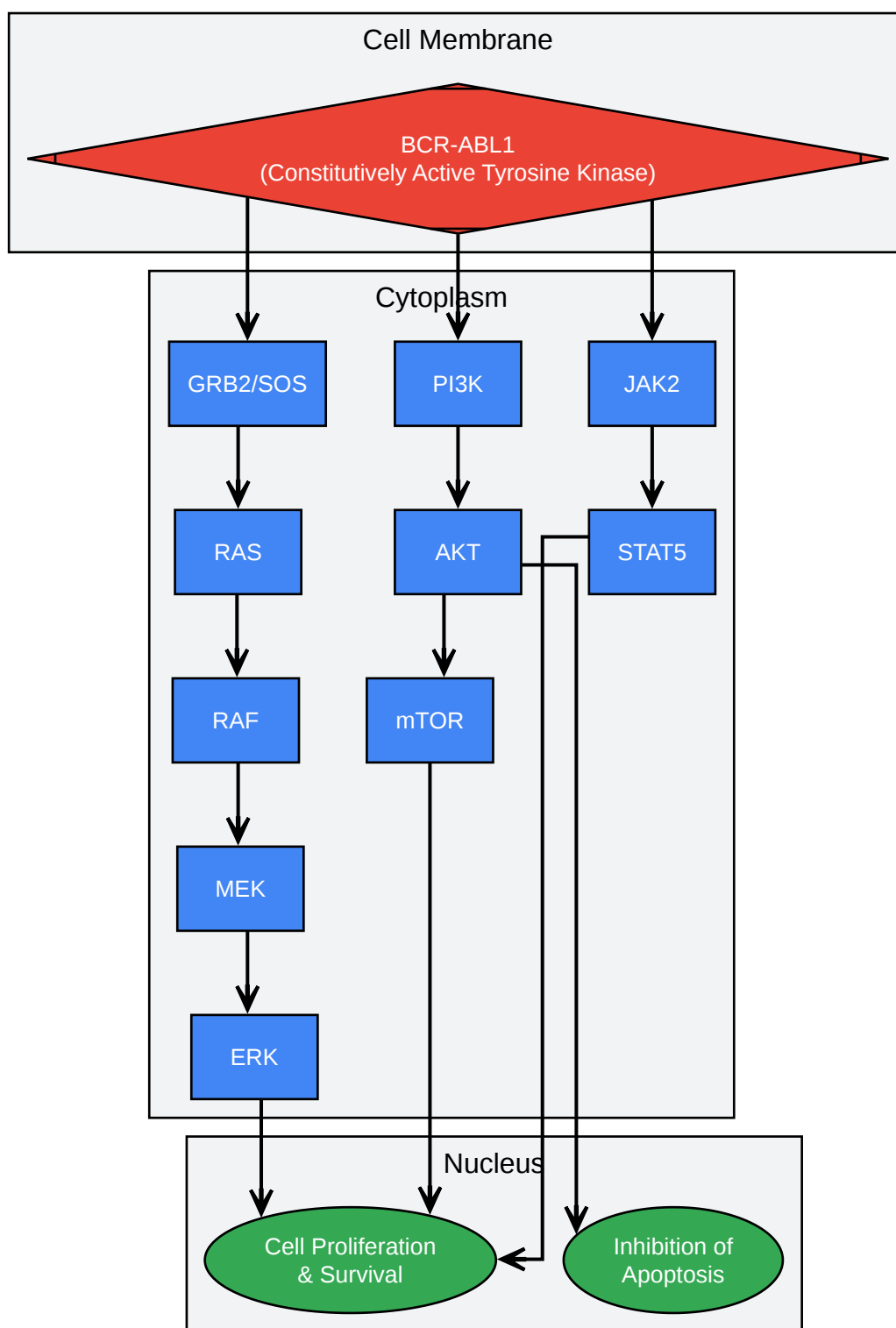
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene.[1][2] This gene encodes a constitutively active tyrosine kinase, driving uncontrolled cell proliferation.[2] The quantification of BCR-ABL1 mRNA transcripts is the gold standard for monitoring minimal residual disease (MRD) in CML patients undergoing tyrosine kinase inhibitor (TKI) therapy.[3][4][5]

Real-time quantitative reverse transcription PCR (RQ-PCR) is the most common method for this purpose.[6][7] A critical component of accurate and reproducible RQ-PCR is the generation of a standard curve, which allows for the absolute quantification of BCR-ABL1 transcripts in a patient sample.[6][8] This document provides detailed protocols for developing a standard curve using both plasmid-based and cell line-based reference materials. It also outlines the principles of data analysis and quality control necessary for reliable CML monitoring. While RQ-PCR is the standard, digital PCR (dPCR) is an emerging technology that offers absolute

quantification without the need for a standard curve, providing high precision and sensitivity.[\[4\]](#)  
[\[8\]](#)[\[9\]](#)

## The BCR-ABL1 Signaling Pathway

The BCR-ABL1 fusion protein activates a cascade of downstream signaling pathways, leading to the malignant phenotype of CML. Dimerization of the BCR-ABL1 protein triggers its autophosphorylation, creating docking sites for adapter proteins that activate pathways such as JAK/STAT, RAS/RAF/MEK/ERK, and PI3K/AKT/mTOR.[\[10\]](#)[\[11\]](#)[\[12\]](#) These pathways collectively promote cell proliferation, inhibit apoptosis (programmed cell death), and alter cell adhesion, contributing to the leukemic state.[\[12\]](#)[\[13\]](#)

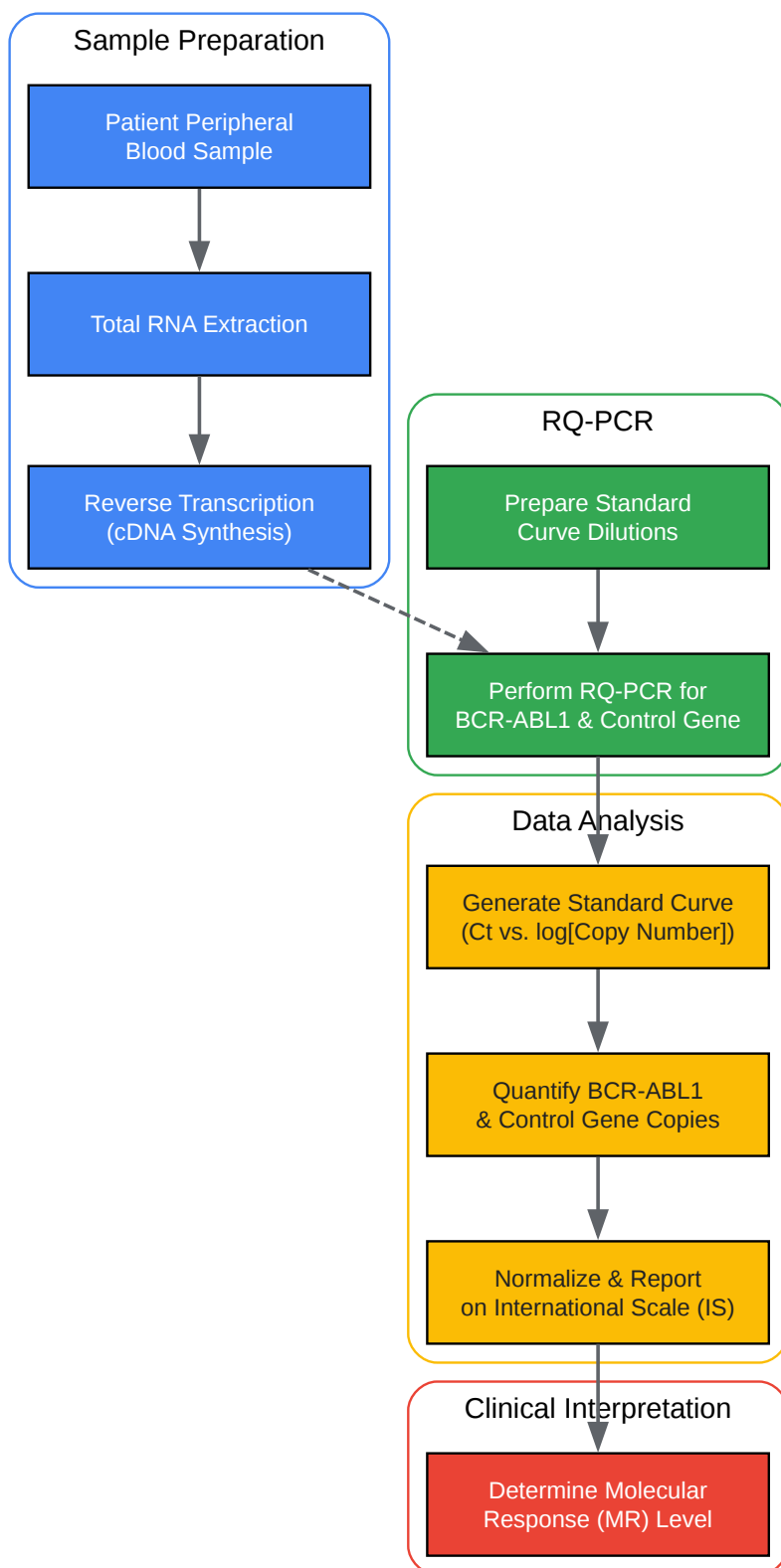


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Caption: The BCR-ABL1 signaling cascade.

## Experimental Workflow for CML Quantification

The process of quantifying BCR-ABL1 transcripts involves several key steps, from sample preparation to data interpretation. A standardized workflow is essential to ensure the accuracy and reproducibility of results, which are critical for clinical decision-making. The results are reported on the International Scale (IS), which allows for the comparison of data between different laboratories.[\[14\]](#)[\[15\]](#)



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Caption: Workflow for absolute quantification of BCR-ABL1.

## Experimental Protocols

### Protocol 1: Generation of a Plasmid-Based Standard Curve

Plasmid-based standards are highly stable and can be produced in large quantities with known copy numbers. Certified reference materials, such as ERM-AD623, are available and contain cloned fragments of BCR-ABL1 and control genes on the same plasmid backbone.[\[16\]](#)[\[17\]](#)[\[18\]](#)

#### A. Materials:

- Certified plasmid reference material (e.g., ERM-AD623) with a known copy number concentration.
- Nuclease-free water.
- Low DNA binding microcentrifuge tubes.
- RQ-PCR master mix, primers, and probes for BCR-ABL1 and a control gene (ABL1, GUSB, or BCR).[\[14\]](#)
- Patient-derived cDNA.
- RQ-PCR instrument.

#### B. Procedure: Serial Dilution of Plasmid DNA

- Thaw the plasmid DNA stock solution on ice.
- Prepare a series of 10-fold serial dilutions. For example, to create a 6-point standard curve from a stock of  $1 \times 10^6$  copies/ $\mu\text{L}$ :
  - Label six tubes from S1 to S6.
  - Pipette 90  $\mu\text{L}$  of nuclease-free water into each tube.
  - Add 10  $\mu\text{L}$  of the  $1 \times 10^6$  copies/ $\mu\text{L}$  stock to tube S1, vortex gently, and centrifuge briefly. This is the  $1 \times 10^5$  copies/ $\mu\text{L}$  standard.

- Transfer 10  $\mu\text{L}$  from S1 to S2, vortex, and centrifuge. This is the  $1 \times 10^4$  copies/ $\mu\text{L}$  standard.
- Repeat this process for S3, S4, S5, and S6 to obtain standards with  $1 \times 10^3$ , 100, 10, and 1 copy/ $\mu\text{L}$ , respectively.
- Prepare aliquots of each dilution to avoid repeated freeze-thaw cycles.

#### C. Procedure: RQ-PCR Assay

- Prepare the RQ-PCR reaction mix according to the manufacturer's instructions.
- For each gene (BCR-ABL1 and the control gene), set up the reactions in triplicate for each standard curve point (S1-S6), patient cDNA samples, a no-template control (NTC), and a positive control.
- Add 5  $\mu\text{L}$  of each standard dilution, patient cDNA, or water (for NTC) to the respective wells.
- Seal the plate, centrifuge briefly, and load it into the RQ-PCR instrument.
- Run the thermal cycling program as recommended for the specific assay.

#### D. Data Analysis:

- The instrument software will generate a standard curve by plotting the cycle threshold (Ct) value against the logarithm of the copy number for each dilution point.[\[9\]](#)
- Assess the quality of the standard curve. The correlation coefficient ( $R^2$ ) should be  $>0.98$ , and the slope should be between -3.2 and -3.6, indicating a PCR efficiency of 90-105%.[\[9\]](#)
- The software will use the standard curve to calculate the absolute copy number of BCR-ABL1 and the control gene in the patient samples based on their Ct values.[\[19\]](#)
- Calculate the final ratio:  $(\% \text{BCR-ABL1/Control Gene}) = (\text{BCR-ABL1 Copy Number} / \text{Control Gene Copy Number}) * 100$ .
- Convert this ratio to the International Scale (IS) using a laboratory-specific conversion factor, which is established through sample exchange with a reference laboratory or by using commercially available standards calibrated to the WHO primary standards.[\[15\]](#)[\[20\]](#)

## Protocol 2: Generation of a Cell Line-Based Standard Curve

Cellular standards, created by mixing a BCR-ABL1-positive cell line (e.g., K562) with a negative cell line (e.g., HL-60), mimic patient samples more closely as they require RNA extraction.<sup>[21]</sup> The WHO has established a primary reference panel using this approach.<sup>[21]</sup><sup>[22]</sup>

### A. Materials:

- K562 cell line (BCR-ABL1 positive).
- HL-60 cell line (BCR-ABL1 negative).
- Cell culture medium and supplies.
- Hemocytometer or automated cell counter.
- RNA extraction kit.
- Reverse transcription kit.
- RQ-PCR reagents (as in Protocol 1).

### B. Procedure: Preparation of Cellular Standards

- Culture K562 and HL-60 cells under standard conditions.
- Count the cells accurately for both cell lines.
- Prepare a series of dilutions by mixing K562 cells with HL-60 cells to achieve desired percentage ratios (e.g., 10%, 1%, 0.1%, 0.01%, 0.001%).<sup>[21]</sup> For example, to create a 10% standard, mix  $1 \times 10^5$  K562 cells with  $9 \times 10^5$  HL-60 cells.
- Pellet the cell mixtures and proceed immediately to RNA extraction or store the pellets at  $-80^{\circ}\text{C}$ .

### C. Procedure: RNA Extraction, cDNA Synthesis, and RQ-PCR



- Extract total RNA from each cell mixture pellet using a validated method.[\[14\]](#)
- Assess RNA quality and quantity.
- Perform reverse transcription to synthesize cDNA from a standardized amount of RNA for each point.[\[14\]](#)
- Perform the RQ-PCR assay as described in Protocol 1 (Section C), using the cDNA derived from the cell line mixtures as the standards.

#### D. Data Analysis:

- The data analysis follows the same principles as for the plasmid-based curve. The standard curve is generated by plotting the Ct value against the logarithm of the known percentage of K562 cells in each standard.
- The instrument software will then calculate the BCR-ABL1 percentage in patient samples by interpolating their Ct values on this curve.

## Data Presentation and Interpretation

### Quantitative Data Summary

Clear presentation of quantitative data is essential for interpreting results and ensuring quality control.

Table 1: Example of a Plasmid-Based Standard Curve Data Set

Standard ID	Concentration (copies/μL)	Log (Concentration)	Mean Ct Value (BCR-ABL1)
S1	100,000	5.0	18.5
S2	10,000	4.0	21.9
S3	1,000	3.0	25.3
S4	100	2.0	28.7
S5	10	1.0	32.1
S6	1	0.0	35.5

Table 2: Quality Control Parameters for a Valid Standard Curve

Parameter	Acceptance Criteria	Example Value	Interpretation
Slope	-3.2 to -3.6	-3.40	Indicates high PCR efficiency (approx. 97%)[9][23]
R <sup>2</sup> (Correlation Coeff.)	> 0.980	0.998	Shows excellent linearity across the dilution series[9][23]
PCR Efficiency (%)	90% - 105%	96.8%	Calculated from the slope: $[10^{(-1/\text{slope})} - 1] * 100$
No Template Control	No amplification	Undetermined	Confirms absence of contamination

## Interpreting Molecular Response

Patient response to TKI therapy is categorized into different levels of molecular response (MR) based on the BCR-ABL1 IS ratio. These milestones are crucial for guiding treatment decisions. [24][25][26]

Table 3: Definitions of Molecular Response on the International Scale (IS)

Molecular Response (MR) Level	BCR-ABL1 IS (%)	Log Reduction from Baseline	Definition
No Molecular Response	> 10%	< 1-log	Early molecular response not yet achieved
Minor Molecular Response	≤ 10%	≥ 1-log	Response milestone at 3-6 months[25][26]
Major Molecular Response (MMR)	≤ 0.1%	≥ 3-log	Key goal associated with good prognosis[25][27]
Deep Molecular Response (DMR)	MR <sup>4</sup> : ≤ 0.01%	≥ 4-log	Prerequisite for considering TKI cessation[25][27]
Deep Molecular Response (DMR)	MR <sup>4.5</sup> : ≤ 0.0032%	≥ 4.5-log	Very deep response[25]
Deep Molecular Response (DMR)	MR <sup>5</sup> : ≤ 0.001%	≥ 5-log	Profound reduction in disease burden[27]

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